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Executive Summary
Ydr1p, also known as Yor1p (Yeast Oligomycin Resistance 1), is a key ATP-binding cassette

(ABC) transporter in the plasma membrane of Saccharomyces cerevisiae. As a member of the

multidrug resistance protein (MRP) subfamily, Ydr1p plays a crucial role in cellular

detoxification by actively exporting a wide range of xenobiotics and endogenous metabolites,

thereby conferring pleiotropic drug resistance (PDR). This process is energetically driven by the

hydrolysis of ATP. The expression of the YOR1 gene is tightly regulated by the transcription

factors Pdr1p and Pdr3p, which respond to cellular stress and the presence of xenobiotics. This

guide provides an in-depth analysis of the Ydr1p mechanism, its regulation, substrate

specificity, and the experimental protocols used for its characterization.

Core Mechanism of Action: The ATP-Switch Model
Ydr1p functions as an efflux pump, utilizing the energy derived from ATP hydrolysis to transport

substrates from the cytoplasm out of the cell against a concentration gradient.[1] Its mechanism

is consistent with the canonical "ATP-switch" or "alternating access" model characteristic of

ABC transporters.[1]

The transport cycle involves a series of conformational changes:
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Inward-Facing (Apo) State: In its resting state, the transporter presents a substrate-binding

pocket open to the cytoplasm. The two nucleotide-binding domains (NBDs) are separated.

Substrate and ATP Binding: A substrate molecule from the cytoplasm enters and binds to the

high-affinity pocket within the transmembrane domains (TMDs). This is followed by the

binding of two ATP molecules to the NBDs.

Outward-Facing (Occluded) State: ATP binding induces a significant conformational change,

causing the two NBDs to dimerize. This movement is transmitted to the TMDs, which reorient

to close the cytoplasmic access and open a cavity toward the extracellular space. In this

state, the substrate's affinity for its binding site is dramatically reduced.

Substrate Release and ATP Hydrolysis: The substrate is released from the transporter into

the extracellular medium. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is then

triggered.

Resetting the Transporter: The hydrolysis and subsequent release of ADP and Pi destabilize

the NBD dimer, causing it to separate. This final conformational change resets the

transporter back to its initial inward-facing state, ready to begin a new transport cycle.[2]

Ydr1p Transport Cycle
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Caption: The ATP-switch conformational cycle of the Ydr1p transporter.

Regulation of Ydr1p Expression
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The expression of Ydr1p is a critical component of the yeast pleiotropic drug resistance (PDR)

network and is primarily controlled at the transcriptional level by two homologous zinc-finger

transcription factors: Pdr1p and Pdr3p.[3][4]

Pdr1p/Pdr3p Activation: These transcription factors bind to specific DNA sequences known

as Pleiotropic Drug Response Elements (PDREs) found in the promoter region of the YOR1

gene.[4][5] Pdr1p can form homodimers or heterodimers with Pdr3p to activate transcription.

[5]

Upstream Signaling: Activation of Pdr1p/Pdr3p is triggered by a variety of stimuli. Evidence

suggests that compounds that perturb or damage the plasma membrane can serve as a

primary signal.[1] This signal is transduced, possibly involving the Hsp70 protein Pdr13p

which acts as a positive, post-translational regulator of Pdr1p, leading to the upregulation of

YOR1 and other PDR genes.[6] While Pdr1p is known to be phosphorylated, the precise role

of this modification in response to drug signals is still under investigation.[3][4]
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Caption: Proposed signaling pathway for the regulation of Ydr1p expression.
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Quantitative Data and Substrate Specificity
Ydr1p transports a broad range of substrates. Its activity can be quantified through ATPase

assays and direct transport measurements. Unlike many ABC transporters whose ATPase

activity is stimulated by substrates, the basal ATPase activity of Ydr1p in membrane

preparations is notably inhibited by the presence of its substrates.[4]

Table 1: ATPase Activity and Kinetic Parameters
Parameter Value Conditions / Notes Citation

Basal ATPase Activity
~100 nmol

Pi·min⁻¹·mg⁻¹

Measured in plasma

membrane

preparations from an

overexpressing strain.

[7]

Vmax (ATP

Hydrolysis)
~0.8 s⁻¹ - [4]

Km (ATP) 50 ± 8 µM - [4]

KD (ATP) 0.3 mM

Measured via

inhibition of

photolabeling with an

ATP analog.

[7]

Table 2: Known Substrates and Inhibitors
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Compound Type Quantitative Value Citation

Substrates

Oligomycin Substrate Confers resistance. [7]

Rhodamine B Substrate
Actively extruded from

cells.
[7]

Rhodamine 6G Substrate Confers resistance. [4]

Doxorubicin Substrate Confers resistance. [4]

NBD-PE¹ Substrate
Implicated in

transport.
[7]

Verapamil Weak Substrate
Provides weak

protection.
[4]

Tetracycline Weak Substrate
Provides weak

protection.
[4]

Ethidium Bromide Weak Substrate
Provides weak

protection.
[4]

Eosin Y Weak Substrate
Provides weak

protection.
[4]

Inhibitors

Vanadate Inhibitor (ATPase) I₅₀ = 0.3 µM [7]

Oligomycin Inhibitor (ATPase) I₅₀ = 8.5 µg/ml [7]

¹ 1-myristoyl-2-[6-

(NBD)aminocaproyl]p

hosphatidylethanolami

ne

Detailed Experimental Protocols
Protocol: Ydr1p ATPase Activity Assay
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This protocol measures the ATP hydrolysis activity of Ydr1p in isolated yeast plasma

membrane vesicles by quantifying the release of inorganic phosphate (Pi).

Workflow: ATPase Activity Assay
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Caption: General workflow for measuring Ydr1p ATPase activity.
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Methodology:

Preparation of Plasma Membranes: Isolate plasma membrane vesicles from S. cerevisiae

strains overexpressing Ydr1p. Standard protocols involve enzymatic digestion of the cell

wall, cell lysis by osmotic shock or mechanical disruption, and purification of plasma

membranes via differential centrifugation and sucrose gradients.

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM

NaN₃). In a microtiter plate, add 5-10 µg of membrane protein per well. Add the test

compound (potential substrate or inhibitor) at various concentrations. Include a control with a

known inhibitor (e.g., 1 mM sodium orthovanadate) to determine Ydr1p-specific activity.

Reaction Initiation: Start the reaction by adding Mg-ATP to a final concentration of 5 mM.

Incubation: Incubate the plate at 30°C for 20-30 minutes. The reaction must be linear with

respect to time and protein concentration.

Stopping the Reaction: Terminate the reaction by adding a stop solution, typically containing

sodium dodecyl sulfate (SDS).

Phosphate Detection: Quantify the amount of inorganic phosphate released. A common

method is the addition of a solution containing ammonium molybdate and a reducing agent

(e.g., ascorbic acid or stannous chloride), which forms a colored complex with Pi that can be

measured spectrophotometrically at ~660 nm.

Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in

the presence of vanadate from the total activity. Plot activity versus compound concentration

to determine activation or inhibition curves and calculate parameters like I₅₀.

Protocol: Whole-Cell Rhodamine Efflux Assay
This assay directly measures the transport function of Ydr1p in living cells by monitoring the

extrusion of the fluorescent substrate Rhodamine 6G (R6G).[8]
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Workflow: Whole-Cell Rhodamine Efflux Assay
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Caption: Workflow for a whole-cell fluorescent substrate efflux assay.
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Cell Growth: Grow S. cerevisiae cultures (wild-type and strains with modified YOR1

expression) in appropriate media (e.g., YEPD) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).

ATP Depletion and Loading: Harvest cells by centrifugation and wash them. Resuspend the

cells to a density of ~10⁸ cells/ml in an assay buffer (e.g., 50 mM HEPES, pH 7.0) containing

2 mM 2-deoxy-D-glucose (a glycolysis inhibitor) and 10 µM Rhodamine 6G. Incubate for 1-2

hours at 28°C with shaking to allow for ATP depletion and passive loading of the dye.[8]

Washing: Pellet the loaded cells by centrifugation at 4°C and wash twice with ice-cold assay

buffer to remove all extracellular R6G.

Initiating Efflux: Resuspend the washed cells in fresh, pre-warmed assay buffer. Split the

suspension into two tubes. To one, add glucose to a final concentration of 2% (w/v) to

energize the cells and initiate active transport. The other tube serves as a non-energized

control.

Sampling: Incubate both tubes at 28°C. At various time points (e.g., 0, 5, 10, 15, 30 minutes),

remove aliquots from each suspension.

Fluorescence Measurement: Immediately centrifuge the aliquots to pellet the cells. Transfer

the supernatant to a microtiter plate. Measure the fluorescence of the extruded R6G in the

supernatant using a spectrofluorometer with excitation at ~515 nm and emission at ~555 nm.

[8]

Data Analysis: Plot the fluorescence intensity in the supernatant against time for both

energized and non-energized cells. The rate of fluorescence increase in the energized

sample, corrected for any leakage from the control, represents the Ydr1p-mediated transport

activity.

Protocol: Oligomycin Resistance Spot Assay
This is a semi-quantitative method to assess the function of Ydr1p by comparing the growth of

different yeast strains on solid media containing a gradient of its substrate, oligomycin.[9][10]
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Culture Preparation: Grow overnight liquid cultures of the yeast strains to be tested (e.g.,

wild-type, yor1Δ deletion mutant, and strains with mutant YOR1 alleles) to saturation.

Normalization: Measure the OD₆₀₀ of each culture and dilute them in sterile water or media

to a starting OD₆₀₀ of 1.0.

Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution for each normalized

culture. For example, add 20 µl of the OD=1.0 culture to 180 µl of sterile water (10⁻¹

dilution), then 20 µl of the 10⁻¹ dilution to 180 µl of water (10⁻²), and so on, typically down to

10⁻⁴.

Spotting: Prepare solid agar plates (e.g., YEPD) containing different concentrations of

oligomycin (e.g., 0 µg/ml, 0.25 µg/ml, 0.5 µg/ml). Ensure the plates are dry. Using a

multichannel pipette or a spotting tool, spot 5-10 µl of each dilution from each strain onto the

plates.

Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.

Analysis: Photograph the plates. Compare the growth of the different strains at each

oligomycin concentration. A strain with functional Ydr1p will show robust growth at higher

drug concentrations compared to a sensitive yor1Δ strain. The degree of resistance can be

inferred from the lowest dilution that shows growth at a given drug concentration.

Conclusion
The Ydr1p transporter is a vital component of the cellular defense system in S. cerevisiae. Its

function as an ATP-driven efflux pump, broad substrate specificity, and complex transcriptional

regulation make it a significant subject of study. For drug development professionals,

understanding the mechanism of Ydr1p and its homologs in pathogenic fungi is critical for

overcoming multidrug resistance. The experimental protocols detailed herein provide a robust

framework for characterizing the activity, substrate profile, and inhibition of Ydr1p and other

ABC transporters, facilitating the screening and development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-body
https://www.benchchem.com/product/b15544080?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Membrane-active Compounds Activate the Transcription Factors Pdr1 and Pdr3
Connecting Pleiotropic Drug Resistance and Membrane Lipid Homeostasis in
Saccharomyces cerevisiae[image] - PMC [pmc.ncbi.nlm.nih.gov]

2. The central role of PDR1 in the foundation of yeast drug resistance - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. PDR1 Regulation | SGD [yeastgenome.org]

4. PDR1 | SGD [yeastgenome.org]

5. Pdr1p - Wikipedia [en.wikipedia.org]

6. Regulation of Transcription Factor Pdr1p Function by an Hsp70 Protein in Saccharomyces
cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

7. ATPase and multidrug transport activities of the overexpressed yeast ABC protein Yor1p.
— Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

8. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC
[pmc.ncbi.nlm.nih.gov]

9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Mechanism of Action of the Ydr1p Transporter: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544080#mechanism-of-action-of-ydr1p-
transporter]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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